2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE HYDROCHLORIDE
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Overview
Description
2-(4-Fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzothiazole moiety, and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the fluorophenyl group and the morpholine ring. Common reagents used in these reactions include 4-fluoroaniline, 2-aminothiophenol, and morpholine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(piperidin-4-yl)propyl]acetamide hydrochloride
- 2-(4-Fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(pyrrolidin-4-yl)propyl]acetamide hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride is unique due to the presence of the morpholine ring, which may confer distinct biological properties and enhance its solubility and stability.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S.ClH/c1-29-19-7-8-21-20(16-19)25-23(31-21)27(10-2-9-26-11-13-30-14-12-26)22(28)15-17-3-5-18(24)6-4-17;/h3-8,16H,2,9-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCXXMWKWYHPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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